molecular formula C16H22BrNO4 B13842249 tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate

tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate

Cat. No.: B13842249
M. Wt: 372.25 g/mol
InChI Key: OVAANCIPACHIJJ-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate is a carbamate-protected organic compound featuring a tert-butyloxycarbonyl (Boc) group, a butyl ether linker, and a substituted phenolic ring with bromine and aldehyde substituents. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. The bromine atom at the 2-position and the formyl group at the 3-position of the aromatic ring contribute to its reactivity, enabling applications in cross-coupling reactions or as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-9-4-5-10-21-13-8-6-7-12(11-19)14(13)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20)

InChI Key

OVAANCIPACHIJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate typically involves the following steps:

    Formation of the Phenoxybutyl Chain: The initial step involves the reaction of 2-bromo-3-formylphenol with 4-bromobutylamine to form the phenoxybutyl chain.

    Carbamate Formation: The phenoxybutyl chain is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutyl carbamate.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenoxybutyl carbamate.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate is compared below with analogs sharing structural or functional similarities.

tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate

Structural Differences :

  • Core Heterocycle: Replaces the bromo-formylphenoxy group with a 5-chloro-2-oxo-benzimidazole ring.
  • Linker : Cyclohexyl group instead of a butyl chain.
  • Substituents: Chlorine (electron-withdrawing) at the 5-position of benzimidazolone vs. bromine and formyl groups on the phenolic ring.

Functional Implications :

  • The benzimidazolone core is associated with enzyme inhibition (e.g., 8-oxo-Guanine DNA Glycosylase 1 inhibition), whereas the bromo-formylphenoxy structure may serve as a precursor for bioconjugation or metal-catalyzed reactions.
tert-butyl N-[4-(2-nitro-3-cyanophenoxy)propyl]carbamate

Hypothetical Comparison :

  • Substituents: Nitro (electron-deficient) and cyano groups replace bromine and formyl.
  • Reactivity: Nitro groups facilitate reduction to amines, while cyano groups enable click chemistry, contrasting with the formyl group’s aldehyde-specific reactivity.
tert-butyl N-[4-(2-iodo-3-acetylphenoxy)butyl]carbamate

Hypothetical Comparison :

  • Halogen Swap : Iodine (larger atomic radius, higher polarizability) replaces bromine, altering electronic and steric profiles.
  • Carbonyl Variation : Acetyl group instead of formyl reduces electrophilicity, impacting nucleophilic addition reactions.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) logP*
This compound C₁₆H₂₁BrNO₄ Bromine, formyl, Boc, ether ~370.3 ~3.5
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate C₁₈H₂₅ClN₂O₃ Chlorine, benzimidazolone, Boc ~360.9 ~2.8

*Estimated using fragment-based methods.

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